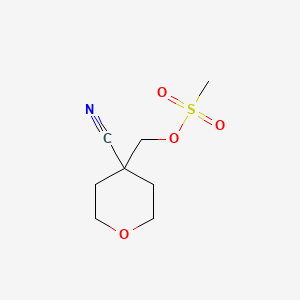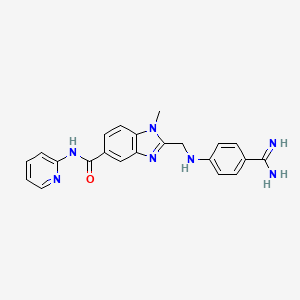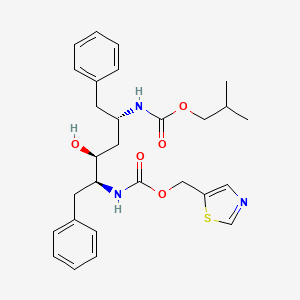
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Overview
Description
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate is a useful research compound. Its molecular formula is C28H35N3O5S and its molecular weight is 525.7 g/mol. The purity is usually 95%.
The exact mass of the compound Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate is 525.22974240 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Importance of Thiazole Derivatives
Thiazole and its derivatives, such as 2-(thio)ureabenzothiazoles, have a broad spectrum of biological activities and are of great importance in medicinal chemistry. Synthetic methodologies have evolved from 1935 to present, facilitating the creation of UBTs and TBTs with diverse substituents. These compounds have been utilized as potential therapeutic agents due to their pharmacological activities, including applications in rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides in agriculture. The review by Rosales-Hernández et al. (2022) highlights the chemical reactions involved in synthesizing these compounds and their significance in designing new pharmacophores (Rosales-Hernández et al., 2022).
Pharmacological Evaluation of Benzofused Thiazole Derivatives
Research on benzofused thiazole analogues has led to the development of novel antioxidant and anti-inflammatory agents. The study by Raut et al. (2020) on benzofused thiazole derivatives demonstrated their potential in vitro antioxidant and anti-inflammatory activities. These compounds, specifically 3c, 3d, and 3e, showed distinct anti-inflammatory activity and potential antioxidant activity, highlighting the importance of thiazole derivatives in developing new therapeutic agents (Raut et al., 2020).
Structural Activity Relationship of Benzothiazole
Benzothiazole and its derivatives exhibit a wide range of pharmacological activities with less toxic effects, making the benzothiazole scaffold a cornerstone in medicinal chemistry. The review by Bhat and Belagali (2020) discusses the synthesis, importance, and pharmacological activities of benzothiazole derivatives, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. This comprehensive review underlines the role of structural variations in benzothiazole derivatives in mediating biological activities (Bhat & Belagali, 2020).
Antibacterial Activity of Thiazole Derivatives
Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. The review by Mohanty et al. (2021) explores the antibacterial properties of thiazole and its derivatives, highlighting their importance in the pharmaceutical industry and as potential molecular probes for studying antibacterial properties (Mohanty et al., 2021).
Thiazole Derivatives in Patent Literature
The patent review by Sharma et al. (2019) provides insights into the therapeutic applications of thiazole derivatives, emphasizing their antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and antiparkinsonian activities. This review highlights the significance of thiazole compounds in current medicinal chemistry research and their potential as new therapeutic agents (Sharma et al., 2019).
properties
IUPAC Name |
2-methylpropyl N-[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O5S/c1-20(2)17-35-27(33)30-23(13-21-9-5-3-6-10-21)15-26(32)25(14-22-11-7-4-8-12-22)31-28(34)36-18-24-16-29-19-37-24/h3-12,16,19-20,23,25-26,32H,13-15,17-18H2,1-2H3,(H,30,33)(H,31,34)/t23-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGAXZYHBZOSD-RNXOBYDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate | |
CAS RN |
1010809-39-8 | |
| Record name | Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOL-5-YLMETHYL (1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2-METHYLPROPOXY)CARBONYL)AMINO)-5-PHENYLPENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5411SHX82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



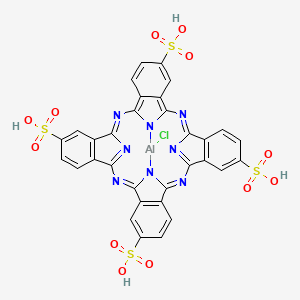
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)
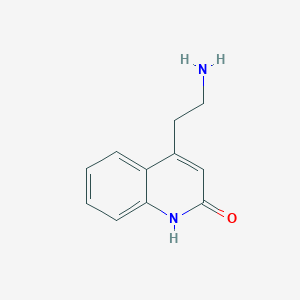


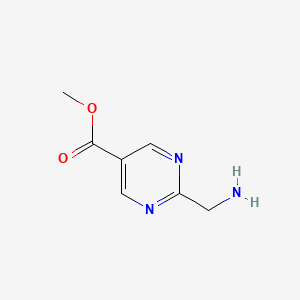

![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)
![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)

